Synthesis Yield from NPP
4-Hydroxy-1-phenethylpiperidine-4-carbonitrile is prepared by cyanation of N-(2-phenethyl)-4-piperidone (NPP, CAS 39742-60-4) with potassium cyanide, achieving a reported yield of approximately 70% . This yield compares favorably with analogous Strecker-type cyanohydrin syntheses on substituted 4-piperidones, where stereoisomeric mixtures are typically obtained with variable yields depending on N-substituent and temperature [1]. The corresponding benzyl analog (1-benzyl-4-hydroxy-4-piperidinecarbonitrile, CAS 71617-20-4) is commercially available with purity up to 98.0+% but its reported synthetic yields are not systematically compared in the same study .
| Evidence Dimension | Synthetic yield from the corresponding 4-piperidone |
|---|---|
| Target Compound Data | ~70% |
| Comparator Or Baseline | 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile (CAS 71617-20-4): commercial purity ≥98% but no standardized yield reported in direct comparison |
| Quantified Difference | Approximately 70% yield; no direct head-to-head yield data available for close comparators under identical conditions |
| Conditions | N-(2-Phenethyl)-4-piperidone + KCN; aqueous or mixed-solvent conditions at ambient to moderate temperature |
Why This Matters
A reproducible ~70% yield establishes a predictable procurement and cost model for multi-step synthesis campaigns; laboratories scaling up from NPP can forecast material requirements with reasonable accuracy.
- [1] Unkovskii, B. V.; D'yakov, M. Yu.; et al. Stereospecificity of the addition of hydrogen cyanide to the carbonyl group of substituted 4-piperidones. Synthesis and three-dimensional structures of substituted 4-hydroxy-4-cyanopiperidines. Chemistry of Heterocyclic Compounds, 1990, 26, 1132–1136. DOI: 10.1007/BF00472184 View Source
